molecular formula C13H19N3O3S B183700 Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- CAS No. 88858-84-8

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-

Cat. No. B183700
CAS RN: 88858-84-8
M. Wt: 297.38 g/mol
InChI Key: FIFVSQIZNIIPJZ-UHFFFAOYSA-N
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Description

“Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-” is a compound that belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . The molecular formula of this compound is C13H19N3O3S .


Synthesis Analysis

The synthesis of similar compounds involves many chemical techniques as well as new computational chemistry applications . For instance, the synthesis of some N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides was initiated by the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-” contains a total of 40 bond(s). There are 21 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 sulfonamide(s) (thio-/dithio-) .


Chemical Reactions Analysis

The chemical reactions of “Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-” and similar compounds are studied using many chemical techniques and computational chemistry applications . These studies focus on the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activities

A study has synthesized and characterized benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrating significant biological activities against bacterial, fungal, and anthelmintic targets. Molecular docking to target protein crystal structures indicated a good correlation of binding energy with observed in vitro data for the active compounds. Additionally, the study explored the application of these compounds in latent fingerprint analysis, suggesting potential use in forensic science (Khan et al., 2019).

Anti-tumor Activities

Another research focused on the synthesis of novel isoxazole compounds from a key intermediate, N-[{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl]acetamide, showing better anti-tumor activities in preliminary biological tests (Qi Hao-fei, 2011).

Antibacterial Potential of N-substituted Acetamide Derivatives

Research synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. Compounds exhibited moderate inhibition against various bacterial strains, with one compound showing particular efficacy against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Bioactive Metabolites from Marine Actinobacterium

Investigation of the marine actinobacterium Streptomyces sp. led to the isolation of new compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, showing cytotoxic activities against the sperm and eggs of sea urchin, demonstrating potential in cytotoxicity studies (Sobolevskaya et al., 2007).

Future Directions

The future directions for “Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-” and similar compounds involve designing and developing new pharmaceutical compounds . This may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-11(17)14-12-3-5-13(6-4-12)20(18,19)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFVSQIZNIIPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354145
Record name Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-

CAS RN

88858-84-8
Record name Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-acetylaminobenzene sulfonyl chloride (4.5 mmol) in anhydrous CH2Cl2 at room temperature is treated with 1-methyl piperazine (4.5 mmol) and triethylamine (4.5 mmol). The reaction mixture was stirred at room temperature for 1 hour, water was added, and the product extracted with additional CH2Cl2. The combined organic extracts were dried (Na2SO4), filtered, and evaporated under reduced pressure, affording the desired N-[4-(4-methylpiperazine-1-sulfonyl)phenyl]acetamide. Mp: 184° C.; Yield 41%; 1H NMR (DMSO d8): δ 2.09 (s, 3H), 2.15 (s, 3H), 2.40 (m, 4H), 2.85 (m, 4H), 7.63-7.68 (d,2H, J=10 Hz), 7.80-7.84 (d, 2H, J=8 Hz), 10.41 (s, 1H).
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